molecular formula C19H24ClN3O2S B2715676 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898624-83-4

1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2715676
CAS No.: 898624-83-4
M. Wt: 393.93
InChI Key: JFBLFIHNNKOKOX-VZCXRCSSSA-N
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Description

1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a morpholine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. The final step involves the alkylation of the thiazole with 3-morpholin-4-ylpropyl bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring in 1-[(2Z)-2-[(3-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one imparts unique properties, such as increased solubility and potential for specific biological interactions, making it distinct from its analogs .

Properties

IUPAC Name

1-[2-(3-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-6-3-5-16(20)13-17)23(14)8-4-7-22-9-11-25-12-10-22/h3,5-6,13H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLFIHNNKOKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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